4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
Description
This compound features a piperidine ring linked to a 3-bromopyridinyloxy group and a 1-methylpyrrolidin-2-one moiety. The piperidine-1-carbonyl group contributes to conformational flexibility, while the pyrrolidin-2-one core may influence solubility and metabolic stability.
Properties
IUPAC Name |
4-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O3/c1-19-10-11(9-14(19)21)16(22)20-7-4-12(5-8-20)23-15-13(17)3-2-6-18-15/h2-3,6,11-12H,4-5,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTSNLPNZBYOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one typically begins with the bromination of 2-pyridinol to introduce the bromine atom at the 3-position of the pyridine ring. The resulting 3-bromo-2-pyridinol is then subjected to a nucleophilic substitution reaction with piperidine to form the ether linkage. The final step involves acylation using 1-methylpyrrolidin-2-one under suitable reaction conditions, often involving coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods may optimize the synthetic route by employing catalytic processes or continuous flow techniques to enhance efficiency and yield. The precise conditions, including temperature, pressure, and solvent choice, are fine-tuned to achieve scalability and reproducibility in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, primarily affecting the piperidine or pyrrolidinone rings, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: : The bromine substituent on the pyridine ring can be reduced to form a hydrogen-substituted pyridine derivative.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and piperidine rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Palladium on carbon (Pd/C) with hydrogen (H₂).
Substitution: : Various bases (e.g., sodium hydroxide, NaOH) or acids (e.g., sulfuric acid, H₂SO₄).
Major Products
The major products of these reactions include bromine-substituted or hydrogen-substituted derivatives, ketones, carboxylic acids, or substituted pyridine and piperidine compounds.
Scientific Research Applications
This compound has diverse applications across various scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Studied for its potential as a ligand in biochemical assays involving bromine-substituted aromatic compounds.
Medicine: : Investigated for its pharmacological properties and potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: : Employed in material science for developing polymers and other advanced materials.
Mechanism of Action
The exact mechanism by which 4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one exerts its effects depends on its specific application. In pharmacology, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding to active or allosteric sites. Molecular docking studies and in vitro assays help elucidate these interactions and pathways.
Comparison with Similar Compounds
Compound BK81105 (4-{3-[(6-Methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}-1-methylpyrrolidin-2-one)
Structural Similarities :
- Shared 1-methylpyrrolidin-2-one and piperidine-1-carbonyl motifs.
- Ether linkage connecting the heteroaromatic ring to piperidine.
Key Differences :
- Substituent on Heteroaromatic Ring : BK81105 has a 6-methoxypyrazinyl group (electron-donating methoxy), whereas the target compound has a 3-bromopyridinyl group (electron-withdrawing bromine).
- Molecular Weight : BK81105 (334.37 g/mol) is lighter than the target compound (estimated ~396.25 g/mol due to bromine).
- Electronic Effects : Bromine enhances halogen bonding and lipophilicity, while methoxy improves aqueous solubility .
Compound from (4-(4-Butoxy-3-methylbenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one)
Structural Similarities :
- Pyrrolidin-2-one core.
Key Differences :
- Aromatic Substituents : A benzoyl group replaces the piperidine-carbonyl linkage, increasing hydrophobicity.
- Functional Groups : Butoxy and ethylphenyl groups introduce steric bulk, contrasting with the bromopyridinyloxy group’s compactness.
- Biological Implications : The benzoyl group may reduce conformational flexibility compared to the piperidine-carbonyl in the target compound .
3-(4-Bromophenyl)-1-methylpyrrolidine (A128594)
Structural Similarities :
- Brominated aromatic ring and pyrrolidine core.
Key Differences :
- Complexity : Simpler structure lacking the piperidine-carbonyl and pyrrolidin-2-one moieties.
- Electronic Profile: Bromine on a phenyl ring (vs.
Data Table: Structural and Molecular Comparison
*Estimated based on structural analysis.
Research Implications and Trends
- Halogen vs. Alkoxy Substitutions : Bromine in the target compound may improve target affinity but reduce solubility compared to methoxy in BK81105 .
- Core Modifications : The pyrrolidin-2-one-piperidine combination offers a balance of rigidity and flexibility, advantageous in drug design compared to simpler pyrrolidine derivatives .
- Synthetic Complexity : Brominated pyridines (as in the target compound) often require transition metal catalysts, whereas methoxy groups are simpler to introduce .
Biological Activity
4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This compound's structure features multiple functional groups, including a bromopyridine moiety, a piperidine ring, and a pyrrolidinone structure, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.25 g/mol. The presence of nitrogen-containing rings classifies it as a heterocyclic compound, while the bromine atom indicates its categorization as an organic bromine compound. The structural complexity provides unique chemical behavior and potential interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C16H20BrN3O2 |
| Molecular Weight | 366.25 g/mol |
| CAS Number | 82978-00-5 |
The primary mechanism of action for this compound involves its interaction with nicotinic acetylcholine receptors. Binding to these receptors can facilitate neurotransmitter release or modulate receptor activity, which is crucial for various neurological functions. Compounds with similar structures have shown significant affinity for nAChRs, suggesting that this compound may also exhibit neuroprotective effects and cognitive enhancement properties.
Biological Activity
Research indicates that this compound may exhibit the following biological activities:
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by modulating nAChR activity, which is implicated in cognitive functions.
- Anticancer Potential : Some studies suggest that derivatives of this compound could inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Quantitative data on binding affinities (e.g., Ki values) are essential for understanding the efficacy of this compound in therapeutic contexts.
Case Studies and Research Findings
- Nicotinic Receptor Interaction : A study focusing on compounds with similar structures reported high binding affinities to nAChRs, indicating potential cognitive enhancement effects (Source: EvitaChem) .
- Antitumor Activity : Research involving pyridine derivatives has shown promising results in inhibiting cancer cell proliferation. These findings suggest that this compound may have similar anticancer properties (Source: MDPI) .
- Synthetic Pathways : The synthesis of this compound typically involves multiple steps, including bromination and nucleophilic substitution reactions, which are crucial for obtaining high yields and purity necessary for biological testing (Source: BenchChem) .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-(4-((3-Bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. A typical approach involves:
- Step 1 : Reacting 3-bromo-2-hydroxypyridine with a piperidine derivative under basic conditions (e.g., NaOH in dichlorethane) to form the ether linkage .
- Step 2 : Introducing the carbonyl group via a coupling reagent (e.g., carbodiimide) between the piperidine intermediate and 1-methylpyrrolidin-2-one .
- Optimization : Adjust reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst choice (e.g., p-toluenesulfonic acid for acid-catalyzed steps) to improve yield .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm connectivity of the piperidine-pyrrolidinone core and bromopyridinyl ether moiety .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns, critical for distinguishing bromine-containing derivatives .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves stereochemical ambiguities, as demonstrated in structurally related piperidine-carbonyl compounds .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) address discrepancies in experimental data, such as HOMO-LUMO gaps or intermolecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps using hybrid functionals (e.g., B3LYP) to reconcile experimental observations. For example, discrepancies in HOMO-LUMO values (e.g., 0.1562–0.33520 eV) arise from solvent effects or basis set choices .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to explain crystallization behavior or stability .
Q. What strategies mitigate instability or decomposition during storage or under reactive conditions?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carbonyl group .
- Stability Screening : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., bromine displacement or lactam ring opening) .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for structurally similar derivatives?
- Methodological Answer :
- 2D NMR Techniques : Use COSY and NOESY to differentiate diastereotopic protons in the piperidine-pyrrolidinone system .
- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect conformational exchange in the piperidine ring .
Experimental Design & Data Analysis
Q. How to design a SAR study focusing on the bromopyridinyl ether moiety’s role in bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the 3-bromopyridinyl group with chloro, iodo, or unsubstituted pyridinyl variants .
- Biological Assays : Pair structural analogs with in vitro target-binding assays (e.g., kinase inhibition) to correlate halogen size/position with activity .
Q. What statistical approaches are suitable for analyzing inconsistent biological activity data across replicate experiments?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish assay variability from true structure-activity trends.
- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values with confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
